1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
“1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea” is a synthetic urea derivative featuring a complex structure with multiple aromatic and heterocyclic substituents. The compound consists of two primary moieties:
- A 3,4-dimethoxyphenethyl group attached to one urea nitrogen atom.
- A 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl group linked to the second urea nitrogen.
The methoxy groups on both aromatic rings likely influence solubility, bioavailability, and receptor-binding interactions due to their electron-donating properties and steric effects .
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-18-7-5-17(6-8-18)25-14-16(13-21(25)26)24-22(27)23-11-10-15-4-9-19(29-2)20(12-15)30-3/h4-9,12,16H,10-11,13-14H2,1-3H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAVJTJBAYRSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Aromatic Substitutions
- The 3,4-dimethoxyphenyl group in the target compound and BF13928 provides electron-rich aromatic systems, which may enhance π-π stacking interactions in receptor binding.
- The 4-methoxyphenyl group on the pyrrolidinone ring is a conserved feature in multiple analogs, suggesting its role in maintaining conformational rigidity or target engagement .
Heterocyclic and Alkyl Modifications
- The morpholinoethyl group in introduces a polar tertiary amine, likely improving aqueous solubility compared to the target compound’s phenethyl chain.
- Methylsulfanyl in BF13928 may confer metabolic resistance via S-alkylation, contrasting with the target’s methoxy groups, which are prone to demethylation .
Research Implications and Limitations
While the target compound’s structure aligns with bioactive urea derivatives, direct pharmacological data remain sparse. Key gaps include:
- Binding affinity studies for kinases or receptors.
- ADME profiles (e.g., solubility, metabolic stability) compared to analogs like BF13928 or morpholinoethyl derivatives .
- Structure-activity relationship (SAR) analyses to optimize substituents for specific therapeutic outcomes.
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